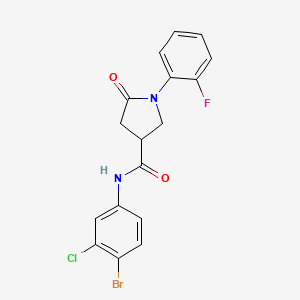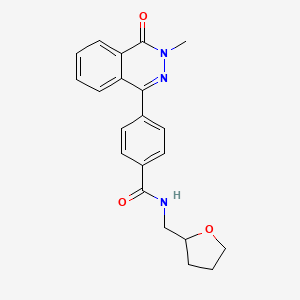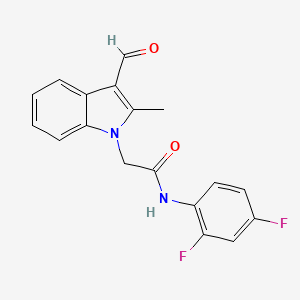
N-(4-bromo-3-chlorophenyl)-1-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide
Descripción general
Descripción
N-(4-bromo-3-chlorophenyl)-1-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as BCFP, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development. BCFP belongs to the class of pyrrolidinecarboxamide compounds, which have been found to exhibit various biological activities, including anti-inflammatory, antitumor, and antiviral properties.
Mecanismo De Acción
The mechanism of action of N-(4-bromo-3-chlorophenyl)-1-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood, but it is believed to be related to its ability to inhibit various enzymes and signaling pathways. N-(4-bromo-3-chlorophenyl)-1-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. HDAC inhibition has been linked to the induction of apoptosis in cancer cells and the suppression of inflammatory cytokine production. N-(4-bromo-3-chlorophenyl)-1-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has also been found to inhibit the activity of phosphodiesterases (PDEs), which are involved in the regulation of cyclic nucleotide signaling pathways. PDE inhibition has been linked to the relaxation of smooth muscle cells and the suppression of inflammatory cytokine production.
Biochemical and Physiological Effects:
N-(4-bromo-3-chlorophenyl)-1-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, suppression of inflammatory cytokine production, and relaxation of smooth muscle cells. The compound has also been found to exhibit antiviral activity by inhibiting viral replication. N-(4-bromo-3-chlorophenyl)-1-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to be well-tolerated in animal studies, with no significant adverse effects observed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-bromo-3-chlorophenyl)-1-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and well-established biological activities. The compound is also relatively inexpensive compared to other pyrrolidinecarboxamide compounds. However, N-(4-bromo-3-chlorophenyl)-1-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has some limitations, including its low solubility in water and its potential cytotoxicity at high concentrations. Careful dose-response studies are required to determine the optimal concentration of N-(4-bromo-3-chlorophenyl)-1-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide for various experiments.
Direcciones Futuras
There are several future directions for the research on N-(4-bromo-3-chlorophenyl)-1-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide. One possible direction is to investigate the potential therapeutic applications of N-(4-bromo-3-chlorophenyl)-1-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide in various diseases, including cancer and inflammatory disorders. Another direction is to optimize the synthesis method of N-(4-bromo-3-chlorophenyl)-1-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide to improve its yield and purity. Additionally, further studies are needed to elucidate the mechanism of action of N-(4-bromo-3-chlorophenyl)-1-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide and to identify its molecular targets. Finally, the development of N-(4-bromo-3-chlorophenyl)-1-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide derivatives with improved pharmacological properties could be a promising direction for future research.
Aplicaciones Científicas De Investigación
N-(4-bromo-3-chlorophenyl)-1-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been found to exhibit various biological activities, including anti-inflammatory, antitumor, and antiviral properties. The compound has been used in various in vitro and in vivo studies to investigate its potential therapeutic applications. N-(4-bromo-3-chlorophenyl)-1-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been found to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. The compound has also been found to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines. Additionally, N-(4-bromo-3-chlorophenyl)-1-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been found to exhibit antiviral activity against various viruses, including influenza A and B viruses.
Propiedades
IUPAC Name |
N-(4-bromo-3-chlorophenyl)-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrClFN2O2/c18-12-6-5-11(8-13(12)19)21-17(24)10-7-16(23)22(9-10)15-4-2-1-3-14(15)20/h1-6,8,10H,7,9H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWKCADTAYNYMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2F)C(=O)NC3=CC(=C(C=C3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(1-pyrrolidinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide hydrochloride](/img/structure/B4106066.png)
![2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-nitrophenyl)acetamide](/img/structure/B4106069.png)
![2,6-dimethoxy-N-({4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}carbonothioyl)benzamide](/img/structure/B4106075.png)


![diethyl 5-({[(2,6-dimethoxybenzoyl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4106098.png)
![4-[3-(3,4-dimethoxyphenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B4106100.png)

![6-chloro-3-{5-[4-(dimethylamino)phenyl]-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl}-4-phenyl-2(1H)-quinolinone](/img/structure/B4106114.png)

![2-(4-{4-[(tetrahydro-2-furanylmethyl)amino]-2-quinazolinyl}-1-piperazinyl)ethanol hydrochloride](/img/structure/B4106125.png)
![4-fluoro-N-[5-(4-methoxy-1-phthalazinyl)-2-(1-piperidinyl)phenyl]benzamide](/img/structure/B4106132.png)

![2-{3-[2-(4-chlorophenyl)vinyl]-1H-1,2,4-triazol-5-yl}phenol](/img/structure/B4106157.png)